3-Methoxycinnoline

Übersicht

Beschreibung

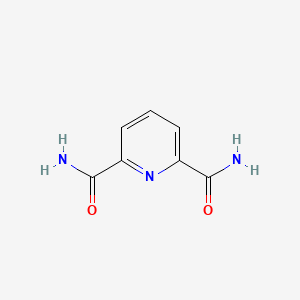

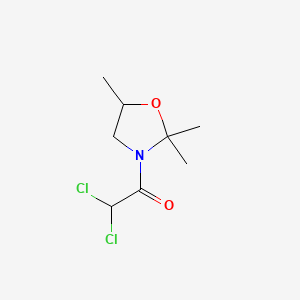

3-methoxycinnoline is a member of cinnolines.

Wissenschaftliche Forschungsanwendungen

Methylation Studies in Organic Chemistry

3-Methoxycinnoline has been examined in the context of methylation reactions, a crucial process in organic chemistry. For example, Ames et al. (1971) investigated the effects of methoxy-groups in the methylation of 4(1H)-cinnolone and cinnoline, revealing the formation of various methylated products, including 3-methoxycinnoline derivatives (Ames et al., 1971).

Pharmacological Research

3-Methoxycinnoline derivatives have been explored for their potential pharmacological applications:

Ünver and Cantürk (2018) synthesized new ferulic acid (FA)-quinoline esters and tested their cytotoxic and apoptotic effects on leukemia cell lines, highlighting the compound's potential in cancer therapy (Ünver & Cantürk, 2018).

Płowuszyńska and Gliszczyńska (2021) discussed the wide range of biologically useful properties of p-methoxycinnamic acid (p-MCA), including its therapeutic and nutraceutical applications, particularly in the prevention and treatment of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).

Phototoxicity Research

Marutani et al. (1993) researched the phototoxicity of fluoroquinoline derivatives, including those with a methoxy group, highlighting the significance of such modifications in reducing phototoxic effects (Marutani et al., 1993).

Antitumor and Antibacterial Activities

Kusari et al. (2009) explored the production of camptothecin and analogues, including 9-methoxycamptothecin, by an endophytic fungus, highlighting their antineoplastic properties (Kusari, Zühlke, & Spiteller, 2009).

Liu et al. (2020) synthesized novel quinoxaline derivatives with methoxy groups and evaluated their pesticidal activities, including herbicidal, fungicidal, and insecticidal activities (Liu et al., 2020).

O’Donnell et al. (2010) studied the antimicrobial activities of synthetic quinolines, including their effectiveness against MRSA, with some compounds showing significant bioactivity (O’Donnell, Smyth, Ramachandran, & Smyth, 2010).

Nutraceutical and Food Industry Applications

Barberousse et al. (2008) reviewed analytical methodologies for quantifying ferulic acid and its oligomers, highlighting its high antioxidant properties and potential applications in the food industry (Barberousse, Roiseux, Robert, Paquot, Deroanne, & Blecker, 2008).

Ou and Kwok (2004) discussed the various physiological functions of ferulic acid, including its use in the food and cosmetic industries, due to its antioxidant, antimicrobial, anti-inflammatory, and other beneficial properties (Ou & Kwok, 2004).

Eigenschaften

IUPAC Name |

3-methoxycinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9-6-7-4-2-3-5-8(7)10-11-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPZVFAARDDFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325503 | |

| Record name | 3-methoxycinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Methoxycinnoline | |

CAS RN |

17372-80-4 | |

| Record name | 3-methoxycinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide](/img/structure/B1202253.png)